1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine CAS 1365940-72-2 properties
1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine CAS 1365940-72-2 properties
An In-Depth Technical Guide to 1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine (CAS 1365940-72-2)
Disclaimer: There appears to be an inconsistency in public databases regarding the compound associated with CAS number 1365940-72-2. Some sources link this CAS number to the mono-fluorinated analogue, 1-(4-(2-fluoroethoxy)phenyl)ethan-1-amine.[1] This guide will focus on the structure explicitly named, 1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine , which is a valuable building block in medicinal chemistry. The physicochemical and safety data are based on this explicit structure and analogies to closely related compounds.
Introduction
1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine is a fluorinated aromatic amine that serves as a critical building block for the synthesis of complex organic molecules. Its structure combines three key pharmacophoric elements: a chiral primary amine, a phenyl ring, and a terminal difluoroethoxy group. The introduction of the difluoroethoxy moiety (-OCH₂CHF₂) is a well-established strategy in modern drug discovery. This group can significantly enhance a molecule's metabolic stability, modulate its lipophilicity (logP), and improve its binding affinity to biological targets by altering electronic properties and participating in hydrogen bonding.[2] As such, this compound is of significant interest to researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine, designed for professionals in drug development and chemical research.
Chemical Identity and Physicochemical Properties
The fundamental properties of the molecule are summarized below. These values are calculated based on the chemical structure and supplemented with data from analogous compounds.
| Property | Value | Source / Method |
| CAS Number | 1365940-72-2 (Disputed, see disclaimer) | User Provided |
| Molecular Formula | C₁₀H₁₃F₂NO | Calculated |
| Molecular Weight | 201.21 g/mol | Calculated |
| IUPAC Name | 1-[4-(2,2-difluoroethoxy)phenyl]ethan-1-amine | |
| SMILES | CC(C1=CC=C(C=C1)OCC(F)F)N | |
| InChI Key | (Predicted from structure) | |
| Physical Form | Likely a liquid or oil at room temperature. | Inferred from analogs |
| Purity | Typically supplied at ≥95-98%. | Inferred from analogs[1] |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | Calculated |
| logP | 1.95 | Calculated |
Synthesis and Manufacturing
The synthesis of 1-[4-(2,2-difluoroethoxy)phenyl]ethan-1-amine is not widely documented in peer-reviewed literature. However, a robust and logical synthetic route can be proposed based on established organic chemistry transformations. A highly efficient approach involves a two-step sequence starting from commercially available 4-hydroxyacetophenone:
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Williamson Ether Synthesis: Introduction of the difluoroethoxy group onto the phenolic oxygen.
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Reductive Amination: Conversion of the ketone to the primary amine.
This pathway is advantageous as it utilizes common reagents and proceeds through a stable ketone intermediate that can be easily purified.
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed two-step synthesis of the target amine.
Detailed Experimental Protocols
Step 1: Synthesis of 1-[4-(2,2-Difluoroethoxy)phenyl]ethanone
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Rationale: This reaction utilizes a standard Williamson ether synthesis. A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol, which then acts as a nucleophile. 2,2-difluoroethyl tosylate or a similar electrophile with a good leaving group is used as the alkylating agent.
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Protocol:
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To a solution of 4-hydroxyacetophenone (1.0 eq) in a suitable polar aprotic solvent like DMF or acetonitrile, add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add 2,2-difluoroethyl tosylate (1.2 eq) to the reaction mixture.
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Heat the reaction to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed.
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Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ketone intermediate.
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Step 2: Synthesis of 1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine
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Rationale: Reductive amination is a classic and highly effective method for converting ketones to amines.[3] The ketone first reacts with an ammonia source to form an imine or enamine intermediate in situ, which is then reduced by a selective reducing agent like sodium cyanoborohydride. Catalytic hydrogenation is an alternative green chemistry approach.
-
Protocol:
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Dissolve the 1-[4-(2,2-difluoroethoxy)phenyl]ethanone (1.0 eq) from Step 1 in methanol.
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Add ammonium acetate (10 eq) to the solution.
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Stir the mixture for 30 minutes, then add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 30 °C.
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Allow the reaction to stir at room temperature overnight, monitoring for completion by TLC or LC-MS.
-
Carefully quench the reaction by adding aqueous HCl (1M) until the pH is acidic to destroy excess reducing agent.
-
Basify the solution with aqueous NaOH (e.g., 2M) to a pH > 10.
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product, which can be further purified by distillation or chromatography if necessary.
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Spectroscopic Data and Structural Elucidation
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¹H NMR:
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Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.9-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.
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-OCH₂CHF₂ Group: The methylene protons (-OCH₂-) would appear as a doublet of triplets (dt) due to coupling with both the adjacent fluorine and hydrogen atoms. The methine proton (-CHF₂) would appear as a triplet of triplets (tt) with a large J-coupling to the geminal fluorine atoms and a smaller coupling to the vicinal methylene protons.
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Ethylamine Moiety: A quartet (q) for the methine proton (-CH(NH₂)-) coupled to the methyl protons, and a doublet (d) for the methyl protons (-CH₃). The amine protons (-NH₂) would appear as a broad singlet.
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-
¹³C NMR:
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Distinct signals for the aromatic carbons, with the carbon attached to the oxygen appearing at a higher chemical shift.
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Signals corresponding to the methyl, methine, methylene, and the difluoromethyl carbons. The carbon of the -CHF₂ group will appear as a triplet due to one-bond C-F coupling.
-
-
¹⁹F NMR:
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A single signal, a doublet of triplets (dt), corresponding to the two equivalent fluorine atoms, confirming the presence of the -CHF₂ group.
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Applications in Research and Drug Discovery
The structural features of 1-[4-(2,2-difluoroethoxy)phenyl]ethan-1-amine make it a highly attractive scaffold for medicinal chemistry programs.
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Metabolic Stability: The difluoroethoxy group is resistant to oxidative metabolism at the α-carbon, a common metabolic soft spot for alkoxy groups. This can lead to improved pharmacokinetic profiles, such as a longer half-life, in drug candidates.[2]
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Scaffold for Bioactive Molecules: The primary amine serves as a versatile chemical handle for further derivatization. It can be used in amide couplings, reductive aminations, or the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals.[3][4]
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Chiral Pool Synthesis: As a chiral amine, it can be used to introduce a stereocenter, which is often critical for specific interactions with biological targets like enzymes or receptors.
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Analogue Development: This compound is an ideal starting point for creating libraries of related molecules for structure-activity relationship (SAR) studies. By modifying the amine or the aromatic ring, chemists can systematically probe the chemical space to optimize for potency, selectivity, and drug-like properties.[4][5]
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for this exact compound. However, based on analogous structures like 1-(4-(difluoromethoxy)phenyl)ethanamine, appropriate precautions must be taken.
-
Hazard Classification (Predicted):
-
Precautions for Safe Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.[8][9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[8][9]
-
-
Storage Conditions:
Conclusion
1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine is a specialized chemical building block with significant potential in the field of drug discovery and medicinal chemistry. Its unique combination of a chiral amine and a metabolically robust difluoroethoxy group makes it a valuable precursor for synthesizing novel compounds with potentially enhanced pharmacokinetic and pharmacodynamic properties. While exercising caution due to its likely corrosive nature, researchers can leverage this compound to build diverse molecular libraries and accelerate the development of next-generation therapeutics.
References
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- Sigma-Aldrich. 1-(4-(Difluoromethoxy)phenyl)ethanamine | 136123-72-3.
- Key Organics. (2025, May 15). Safety Data Sheet.
- Supporting Information. (n.d.).
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- ChemScene. 1-(4-(2-Fluoroethoxy)phenyl)ethan-1-amine | 1365940-72-2.
- TCI Chemicals. (2024, November 14). SAFETY DATA SHEET.
- Sigma-Aldrich. 1-(2-(Difluoromethoxy)phenyl)ethan-1-amine | 144759-10-4.
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- PubChem. (2025, November 29). {[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine | C12H17F2NO | CID 60921872.
- Premix. (2023, February 28). INFORMATION FORM FOR CHEMICALS DATA.
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- MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
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- Enamine. Synthesis of unique pyrrolidines for drug discovery.
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